5-Oxo-L-prolyl-L-prolylglycinamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
67934-84-3 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c13-9(17)6-14-11(19)8-2-1-5-16(8)12(20)7-3-4-10(18)15-7/h7-8H,1-6H2,(H2,13,17)(H,14,19)(H,15,18)/t7-,8-/m0/s1 |
InChI Key |
WYNOKAQLSGAIPV-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Oxo L Prolyl L Prolylglycinamide
Conventional Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. masterorganicchemistry.comyoutube.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. youtube.com For the synthesis of 5-Oxo-L-prolyl-L-prolylglycinamide, the process would typically begin with a resin that yields a C-terminal amide upon cleavage, such as a Rink amide resin. peptide.com The peptide is then built from the C-terminus to the N-terminus. Two primary strategies, Fmoc/tBu and Boc/Bzl, dominate the field. peptide.com
Fmoc/tBu Strategy Optimization
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used approach in modern SPPS due to its use of milder reaction conditions. csic.esrsc.org The synthesis cycle involves two key steps: the removal of the temporary Nα-Fmoc protecting group with a base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.govresearchgate.net
Synthesis Pathway:
Starting Support : The synthesis begins with a suitable amide-forming resin, such as Rink amide resin. peptide.com
First Coupling : The first amino acid, Fmoc-Gly-OH, is coupled to the resin.
Deprotection/Coupling Cycles : The Fmoc group is removed, and the subsequent amino acids, Fmoc-L-Pro-OH, are coupled sequentially. The Pro-Pro dipeptide sequence can present a challenge due to potential aggregation, which may require optimized coupling conditions, such as the use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or double coupling cycles to ensure the reaction goes to completion. nih.govnih.gov
N-Terminal Modification : The final residue can be introduced either as Fmoc-L-pGlu-OH directly or, more commonly, as Fmoc-L-Gln(Trt)-OH. The pyroglutamyl ring is then formed from the glutamine residue. This cyclization can occur spontaneously, particularly during the final acid-catalyzed cleavage step, or it can be intentionally induced on the resin. thieme-connect.de Base-catalyzed cyclization of an N-terminal glutamine residue is generally a slow reaction and considered a negligible side reaction during the Fmoc removal steps. thieme-connect.de
Cleavage and Deprotection : The final step involves treating the resin-bound peptide with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). csic.esthermofisher.com This treatment cleaves the peptide from the resin support and simultaneously removes the permanent side-chain protecting groups (like tBu). A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5), where triisopropylsilane (B1312306) (TIS) acts as a scavenger to trap reactive carbocations. nih.gov
Boc/Bzl Strategy Considerations
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classical method of SPPS developed by Bruce Merrifield. masterorganicchemistry.comseplite.com It employs the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for permanent side-chain protection.
Key Considerations:
Deprotection : The Boc group is removed at each cycle using a moderately strong acid, such as 25-50% TFA in dichloromethane (B109758) (DCM). seplite.compeptide.com After deprotection, a neutralization step is required before the next coupling reaction. seplite.com
Advantages : This strategy can be advantageous for synthesizing "difficult sequences" that are prone to aggregation. The protonation of the N-terminus after each TFA deprotection step can help disrupt interchain hydrogen bonding, improving solvation and coupling efficiency. peptide.compeptide.com
Final Cleavage : A major consideration for the Boc/Bzl strategy is the harshness of the final cleavage step. It requires very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the peptide from the resin and cleave the benzyl-based side-chain protecting groups. seplite.comspringernature.com These reagents are highly toxic and corrosive, necessitating specialized laboratory equipment. peptide.comspringernature.com
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Deprotection Reagent | Piperidine in DMF | TFA in DCM |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Final Cleavage Reagent | TFA | Anhydrous HF or TFMSA |
| Key Advantage | Milder overall conditions, easier handling. csic.es | Can be superior for aggregation-prone sequences. peptide.com |
| Key Disadvantage | Potential for aggregation in neutral conditions. peptide.com | Requires highly hazardous strong acids for final cleavage. springernature.com |
Solution-Phase Peptide Synthesis Techniques for Fragment Condensation
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves conducting all reactions in a homogeneous solution. masterorganicchemistry.comresearchgate.net For longer peptides, a common approach is fragment condensation, where shorter, protected peptide segments are synthesized and then coupled together. springernature.comcapes.gov.br This strategy can improve the purity of the final product by allowing for the purification of intermediate fragments. nih.gov
For a relatively short peptide like this compound, the entire sequence could be assembled stepwise in solution. Alternatively, a fragment condensation approach could be employed, for instance, by synthesizing a protected pGlu-Pro dipeptide and then coupling it with a glycinamide (B1583983) derivative. Recent advancements have focused on repetitive solution-phase synthesis methods that simplify purification by using excess reagents to drive reactions to completion and then isolating the product via precipitation or extraction, avoiding chromatography for intermediates. acs.org
Chemoenzymatic Synthesis of Peptide Motifs
Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govnih.gov This approach offers high stereoselectivity and operates under mild, aqueous conditions, which minimizes the need for extensive protecting group chemistry and reduces the use of toxic chemicals. nih.gov
The synthesis is influenced by factors such as pH, temperature, and the concentrations of the enzyme and substrates. nih.gov Enzymes like papain, α-chymotrypsin, and subtilisin are commonly used. nih.gov For example, papain is known to effectively cleave, and thus in reverse, form peptide bonds involving hydrophobic amino acids. researchgate.net While the specific enzymatic synthesis of this compound is not extensively documented, the synthesis of various peptide motifs using this method is well-established. The primary challenges lie in controlling the peptide sequence and preventing enzymatic hydrolysis of the product, although techniques like using frozen aqueous media or non-aqueous solvents can shift the reaction equilibrium toward synthesis. nih.gov
Advanced Purification and Isolation Techniques for Peptides
| Technique | Principle of Separation | Primary Application |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. Peptides are eluted from a non-polar stationary phase (e.g., C18) by a gradient of increasing organic solvent. americanpeptidesociety.orgbachem.com | The gold standard and most widely used method for peptide purification, offering high resolution and reproducibility. bachem.commdpi.com |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size and shape using a porous matrix. Larger molecules elute first. americanpeptidesociety.org | Useful for removing aggregates or for separating peptides of significantly different sizes. Often used as a polishing step. americanpeptidesociety.org |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge at a given pH. Peptides bind to a charged stationary phase and are eluted by changing pH or increasing salt concentration. waters.commdpi.com | Effective for charged peptides and provides an orthogonal separation mechanism to RP-HPLC. mdpi.com |
| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | An advanced continuous chromatography process that internally recycles overlapping regions of the target product and impurities, increasing yield and purity. bachem.com | Improves efficiency and sustainability in large-scale manufacturing by reducing solvent consumption and increasing yield compared to batch HPLC. bachem.com |
| Peptide Easy Clean (PEC) | A catch-and-release purification method where the target peptide is selectively captured via a cleavable linker onto a solid support, impurities are washed away, and the purified peptide is then released. youtube.com | Enables rapid, parallel purification of multiple peptides and is an orthogonal approach to chromatography, useful for difficult-to-purify peptides. youtube.com |
Structural Elucidation and Conformational Analysis of 5 Oxo L Prolyl L Prolylglycinamide
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for determining the primary and secondary structure, as well as the conformational preferences of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-Oxo-L-prolyl-L-prolylglycinamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO-d6) or water, would be employed.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would reveal the number and type of protons present, with their chemical shifts indicating their electronic environment. For instance, the α-protons of the amino acid residues would typically appear in the range of 3.5-4.5 ppm. The ¹³C NMR spectrum would provide information on the carbon skeleton.
2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY):
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments would establish the spin systems of the individual amino acid residues, confirming the presence of proline and glycine (B1666218) moieties.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would reveal correlations between protons and carbons separated by two or three bonds, which is critical for sequencing the peptide by identifying the peptide bond linkages.
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the constituent amino acids.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in DMSO-d6
| Proton | Pyroglutamyl | Prolyl | Glycinamide (B1583983) |
|---|---|---|---|
| α-H | ~4.1 | ~4.2 | ~3.7 (2H) |
| β-H | ~2.0, ~2.2 | ~1.8, ~2.1 | - |
| γ-H | ~2.3 | ~1.9 | - |
| δ-H | - | ~3.5, ~3.6 | - |
Note: These are approximate values and can vary based on experimental conditions.
Mass Spectrometry (MS) for Molecular Integrity and Purity
Mass spectrometry is a fundamental technique for verifying the molecular weight and purity of a synthesized or isolated peptide. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed.
For this compound (C₁₂H₁₈N₄O₄), the expected monoisotopic mass is approximately 282.1332 g/mol . The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 283.1405.
Tandem mass spectrometry (MS/MS) would be used to confirm the amino acid sequence. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a series of fragment ions (b- and y-ions) would be generated. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the pGlu-Pro-Gly sequence.
Table 2: Calculated Monoisotopic Masses of Expected Fragment Ions in MS/MS of this compound
| Ion Type | Sequence | Calculated m/z |
|---|---|---|
| b₁ | pGlu | 112.0393 |
| b₂ | pGlu-Pro | 209.0924 |
| y₁ | Gly-NH₂ | 58.0448 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the amide groups. The amide I band (C=O stretching) would appear around 1630-1680 cm⁻¹, while the amide II band (N-H bending and C-N stretching) would be observed around 1510-1550 cm⁻¹. The N-H stretching vibrations of the glycinamide would be visible in the 3200-3400 cm⁻¹ region. The lactam carbonyl of the pyroglutamyl residue would also have a distinct stretching frequency.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The amide I and III bands are also prominent in Raman spectra and are sensitive to the peptide's secondary structure.
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is an excellent tool for studying the secondary structure of peptides in solution. The presence of two proline residues suggests that this compound might adopt a polyproline II (PPII) helix, a left-handed helical structure.
The CD spectrum of a peptide with a significant PPII conformation is characterized by a strong negative band around 206 nm and a positive band around 228 nm. nih.gov In contrast, a random coil conformation typically shows a strong negative band near 200 nm. By analyzing the CD spectrum, the conformational preferences of the peptide in different solvent environments can be assessed.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound would need to be grown.
The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This would provide accurate bond lengths, bond angles, and torsion angles. The resulting crystal structure would reveal the preferred conformation of the peptide in the solid state, including the pucker of the proline rings and any intramolecular hydrogen bonds, such as those forming a β-turn. While a crystal structure for this compound is not publicly available, studies on similar peptides like H-Pro-Leu-Gly-NH2 have successfully utilized this method. nih.gov
Computational Chemistry and Molecular Dynamics Simulations
Computational methods are powerful tools for exploring the conformational landscape of peptides and complementing experimental data.
Conformational Energy Calculations: These calculations can be used to identify low-energy conformations of the peptide. By systematically varying the rotatable bonds, a potential energy surface can be generated, revealing the most stable structures. For instance, theoretical studies on Pro-Leu-Gly-NH2 indicated a preference for a β-turn conformation. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing insights into its dynamic behavior in solution. An MD simulation of this compound in a solvent box (e.g., water) would allow for the exploration of its conformational flexibility, the stability of any secondary structures, and the dynamics of its interaction with solvent molecules. Homology modeling and molecular docking are related computational techniques that have been used to study the interaction of similar peptides with their receptors. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyroglutamyl-prolyl-glycinamide |
| Dimethyl sulfoxide |
| H-Pro-Leu-Gly-NH2 |
| pGlu-βGlu-Pro-NH2 |
| pGlu-His-Pro-Gly-NH2 |
Conformational Preferences in Solution and Solid State
The three-dimensional conformation of a peptide can vary significantly between the solution and solid states due to the different energetic landscapes they experience. In the solid state, the conformation is largely governed by packing forces within the crystal lattice, which may stabilize a single, low-energy conformation. X-ray crystallography is the definitive technique for determining this solid-state structure, providing precise atomic coordinates. nih.gov
For peptides containing proline residues, the cis-trans isomerization of the X-Pro peptide bond is a key determinant of conformational heterogeneity. In the case of this compound, there are two such bonds: the pGlu-Pro bond and the Pro-Gly bond. The energy barrier for this isomerization is relatively low, allowing for the presence of multiple conformers in solution.
Hypothetical Solid-State Conformational Data (from X-ray Crystallography)
| Torsion Angle | pGlu-Pro (degrees) | Pro-Gly (degrees) |
| Φ (phi) | -60.2 | -65.8 |
| Ψ (psi) | 145.3 | 150.1 |
| ω (omega) | 178.5 (trans) | 179.2 (trans) |
This table represents a hypothetical single conformation that might be observed in a crystal structure.
Hypothetical Solution-State Conformational Data (from NMR Spectroscopy)
| Conformer Population | pGlu-Pro Bond | Pro-Gly Bond |
| ~70% | trans | trans |
| ~20% | cis | trans |
| ~10% | trans | cis |
This table illustrates a hypothetical distribution of conformers in an aqueous solution, highlighting the dynamic nature of the peptide.
Impact of N-Terminal Pyroglutamyl Moiety on Conformation
The N-terminal pyroglutamyl (pGlu) moiety, formed by the cyclization of an N-terminal glutamine or glutamate (B1630785) residue, exerts a significant influence on the conformation and properties of peptides. acs.org This modification has several key impacts:
Influence on Hydrogen Bonding: The amide proton of the pyroglutamyl ring is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. These groups can participate in intramolecular hydrogen bonds, which can further stabilize specific conformations, such as β-turns. The formation of the pGlu residue can be crucial for maintaining the structural integrity and activity of some proteins by participating in important hydrogen bond networks. nih.gov
In the context of this compound, the pGlu residue, in conjunction with the subsequent proline residue, likely induces a more defined and stable structure compared to a similar peptide with a free N-terminus. The pGlu-Pro sequence is known to be a strong promoter of β-turn conformations, which are critical structural motifs in many biologically active peptides. The specific type of β-turn and its stability would be influenced by the surrounding residues and the solvent environment.
Biochemical Transformations and Interactions of 5 Oxo L Prolyl L Prolylglycinamide
Enzymatic Hydrolysis and Degradation Pathways
The stability of 5-Oxo-L-prolyl-L-prolylglycinamide is largely determined by its susceptibility to various peptidases. Its structure, particularly the N-terminal pyroglutamyl residue, confers a degree of resistance to certain enzymes, while also marking it as a substrate for others.
Susceptibility to Pyroglutamyl Peptidases
The primary route of degradation for this compound, much like TRH, is through the action of pyroglutamyl peptidases (EC 3.4.19.3), also known as pyroglutamyl aminopeptidases. These enzymes specifically cleave the N-terminal pyroglutamyl residue from peptides. The stability of TRH and its analogs in serum is considered a reliable indicator of their resistance to this enzymatic action.
The pyroglutamyl residue is formed through the cyclization of an N-terminal glutamine residue, a post-translational modification that can also occur spontaneously. This cyclic structure protects the peptide from degradation by most aminopeptidases. However, specific pyroglutamyl peptidases can hydrolyze the peptide bond between the pyroglutamyl residue and the adjacent amino acid.
Cleavage by General Peptidases and Proteases
While the pyroglutamyl N-terminus offers protection against many general aminopeptidases, the internal peptide bond between the two proline residues and the C-terminal glycinamide (B1583983) can be targets for other proteases. Endopeptidases, which cleave within the peptide chain, and carboxypeptidases, which act on the C-terminus, could potentially degrade this tripeptide. However, the presence of proline residues can sterically hinder the action of some proteases. For instance, trypsin and chymotrypsin, which are common digestive proteases, typically cleave after specific amino acid residues (lysine/arginine for trypsin and aromatic residues for chymotrypsin), which are absent in this compound.
Studies on the degradation of TRH and its analogs in tissue homogenates, such as those from the brain and pituitary, have shown that various peptidases can be involved. These homogenates contain a mixture of enzymes, and the degradation profile can be complex.
Identification of Metabolites and Degradation Products
The enzymatic cleavage of this compound results in specific degradation products. The primary metabolites identified from the action of pyroglutamyl peptidases on TRH analogs are the deamidated form and the cleaved N-terminal pyroglutamic acid.
| Precursor Compound | Enzyme | Major Metabolites |
| This compound | Pyroglutamyl Peptidase | Pyroglutamic acid, Prolyl-glycinamide |
| This compound | Deamidase | 5-Oxo-L-prolyl-L-prolylglycine |
In Vitro Studies of Molecular Interactions with Biomolecules
The biological activity of this compound is predicated on its ability to interact with specific biomolecules, most notably receptors. As a TRH analog, its primary molecular targets are the TRH receptors (TRH-R1 and TRH-R2). In vitro binding assays are crucial for determining the affinity and selectivity of this compound for these receptors.
Studies on various TRH analogs have demonstrated a wide range of binding affinities. These studies typically utilize radiolabeled ligands to compete with the analog for binding to receptors expressed in cell lines. While specific binding data for this compound is not extensively published, research on structurally similar compounds provides insight into its likely interaction profile. For example, modifications to the pyroglutamyl or histidine residues of TRH can significantly alter receptor binding affinity and selectivity.
Cellular Permeability and Transport Mechanisms (Excluding in vivo animal or human data)
The ability of this compound to cross cellular membranes is a key determinant of its access to intracellular targets. In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal permeability of compounds. nih.govnih.govyoutube.com Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. youtube.com
The permeability of peptides across Caco-2 monolayers is influenced by several factors, including their size, charge, and lipophilicity. Small peptides can be transported across the epithelial barrier via several mechanisms, including passive diffusion (both transcellular and paracellular) and carrier-mediated transport. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of transport across the Caco-2 monolayer. nih.gov
| Compound Type | Typical Papp (cm/s) in Caco-2 assays | Predicted Absorption |
| Low Permeability | < 1 x 10-6 | Low |
| Moderate Permeability | 1-10 x 10-6 | Moderate |
| High Permeability | > 10 x 10-6 | High |
Given its small size and peptidic nature, this compound would be expected to have low to moderate permeability. The presence of the glycinamide at the C-terminus can influence its transport characteristics compared to the free acid form.
Biosynthetic Origin (If a natural counterpart or precursor is hypothesized)
This compound is a synthetic peptide. It does not have a known natural counterpart and is not biosynthesized in organisms. It is designed as an analog of the naturally occurring hormone, Thyrotropin-releasing hormone (TRH), which has the sequence pGlu-His-Pro-NH2. The rationale for synthesizing such analogs is often to create molecules with improved stability, receptor selectivity, or altered pharmacokinetic properties compared to the native hormone. The modification of the central histidine residue to a proline in this case is a significant structural change intended to investigate the structure-activity relationship of TRH. The precursor of TRH in mammals is a large prohormone (pro-TRH) that contains multiple copies of the Gln-His-Pro-Gly sequence, which are then enzymatically processed to yield TRH. nih.gov
Structure Activity Relationship Sar Studies of 5 Oxo L Prolyl L Prolylglycinamide Analogs
Design Principles for Modified Tripeptide Analogs
The design of analogs of 5-Oxo-L-prolyl-L-prolylglycinamide is guided by several key principles derived from studies on related peptides, most notably TRH. A primary strategy involves modifying the core peptide structure to explore the chemical space around the parent molecule. This includes substitutions of the amino acid residues, alterations to the side chains, and modifications of the peptide backbone. The overarching goal is to understand the steric and electronic requirements for biological activity.
A fundamental design consideration is the maintenance of the crucial pharmacophoric elements. For peptides of this class, the pyroglutamyl (5-Oxo-L-prolyl) ring is often essential for binding to its target receptors. Studies on related compounds have shown that the 5-carbonyl group and an unsubstituted N-1 position on the pyroglutamyl ring are critical for significant binding. nih.gov Therefore, initial analog designs often preserve this moiety while exploring modifications at other positions. Another key principle is to enhance metabolic stability, as small peptides are often susceptible to rapid degradation by peptidases in the body.
Impact of Amino Acid Substitutions on Molecular Properties
The substitution of the proline and glycine (B1666218) residues in this compound can have a profound impact on the molecule's properties. While specific data on this exact tripeptide is limited, extensive research on the closely related TRH (pGlu-His-ProNH2) provides valuable insights that can be extrapolated. In TRH, replacing the central histidine with other amino acids has been a major focus of SAR studies. For instance, replacing the histidine with asparagine has been shown to produce competitive inhibitors of certain enzymes. nih.gov
The stereochemistry of the amino acid residues is also a critical factor. The substitution of an L-amino acid with its D-enantiomer can dramatically alter the peptide's conformation and, consequently, its biological activity. Such substitutions can also enhance proteolytic stability. The introduction of unnatural amino acids, such as aminoisobutyric acid (Aib), is another strategy to induce specific conformational biases and improve metabolic resistance.
| Analog Type | Substitution | Observed Effect on Related Peptides | Reference |
| Central Residue Substitution | His to Asn | Competitive inhibition of pyroglutamyl-peptidase II | nih.gov |
| Central Residue Modification | Pyridinium moiety for His | Metabolically stable, centrally acting analogs | nih.gov |
| Stereochemical Inversion | L-amino acid to D-amino acid | Altered conformation, potential for enhanced stability |
Effects of Side Chain Modifications on Interactions
Modifications to the side chains of the amino acid residues offer a finer tool for tuning the properties of this compound analogs. These modifications can influence the molecule's polarity, lipophilicity, and ability to form specific interactions with its biological target. For example, in studies of TRH analogs, modifications to the imidazole (B134444) ring of histidine have been extensively explored to modulate receptor binding and signaling.
In the context of this compound, modifying the proline ring or the C-terminal glycinamide (B1583983) could yield significant changes in activity. For instance, extending the C-terminus with hydrophobic amino acids has been shown in related peptides to lead to a novel set of potent inhibitors of specific peptidases. nih.gov This suggests that the C-terminal region plays a crucial role in the interaction with the S2' subsite of certain enzymes. nih.gov
| Modification Type | Example in Related Peptides | Impact | Reference |
| C-terminal Extension | Addition of hydrophobic amino acids | Increased inhibitory potency | nih.gov |
| Side Chain Modification | Alterations to the His imidazole ring in TRH | Modulated receptor binding and signaling |
Cyclization and Constrained Analog Design
To overcome the inherent flexibility of linear peptides and to lock in a bioactive conformation, the design of cyclized and constrained analogs is a powerful strategy. Conformational restriction can lead to increased potency, receptor selectivity, and metabolic stability. For TRH analogs, constraining the pyroglutamate (B8496135) region has been a subject of investigation. nih.gov The introduction of covalent bridges, such as ethylene (B1197577) or propane (B168953) bridges, has been used to probe the conformational requirements for activity. nih.gov
These studies have revealed that the size and flexibility of the constraining linker are critical. While the initial hypothesis might be that a more rigid structure would lead to higher activity, the results are often complex. For instance, the introduction of an ethane (B1197151) bridge into the pyroglutamate region of a TRH analog resulted in a decrease in binding and potency, which was not simply due to the size of the bridge. nih.gov This highlights the subtle interplay between conformational restriction and biological activity.
| Constraint Strategy | Example in TRH Analogs | Outcome | Reference |
| Pyroglutamate Region Bridging | Ethylene bridge | Fall off in activity not solely due to bridge size | nih.gov |
| Pyroglutamate Region Bridging | Propane bridge | Further probing of conformational space | nih.gov |
Computational Modeling for Analog Design and SAR Prediction
Computational modeling has become an indispensable tool in the design of peptide analogs and the prediction of their structure-activity relationships. Molecular modeling studies can provide insights into the three-dimensional structure of the peptide and its potential interactions with a biological target. nih.gov By visualizing the binding pocket of a receptor or enzyme, researchers can rationally design analogs with complementary shapes and chemical features.
For instance, molecular modeling of TRH analogs has helped to elucidate the importance of hydrogen bonding between the asparagine side chain and the target enzyme in inhibitory peptides. nih.gov These computational approaches, which include molecular docking and molecular dynamics simulations, can help to prioritize which analogs to synthesize, thereby saving time and resources. While computational predictions must always be validated by experimental data, they provide a powerful hypothesis-generating tool for medicinal chemists.
Analytical Methodologies for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of peptides. springernature.comnih.gov Its versatility allows for the separation of complex mixtures based on the differential partitioning of analytes between a stationary phase and a mobile phase. For 5-Oxo-L-prolyl-L-prolylglycinamide, both reverse-phase and size-exclusion chromatography modes of HPLC are particularly valuable.
Reverse-Phase HPLC for Separation and Purity
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for assessing the purity of synthetic peptides. interchim.comsepscience.comsigmaaldrich.com This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC setup for a tripeptide like this compound, a non-polar stationary phase, such as a C18-bonded silica column, is used in conjunction with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile. sigmaaldrich.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. sigmaaldrich.com
The separation is achieved by a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased. This causes compounds to elute from the column in order of increasing hydrophobicity. The high resolving power of RP-HPLC allows for the separation of this compound from closely related impurities, including deletion sequences, insertion sequences, and diastereomers.
| Parameter | Typical Condition for this compound Analysis |
| Column | C18-bonded silica, 3-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Linear gradient from 5% to 60% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm and 280 nm |
| Column Temperature | 25-40 °C |
Size-Exclusion Chromatography for Aggregation State
Size-Exclusion Chromatography (SEC) is a powerful technique for determining the aggregation state of peptides and proteins. nih.govlcms.cz Unlike RP-HPLC, SEC separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz This method is crucial for identifying and quantifying oligomers and aggregates of this compound, which can impact its biological activity and potentially lead to adverse effects.
In SEC, a porous stationary phase is used. Larger molecules, such as aggregates, are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the monomeric form of the tripeptide, can penetrate the pores to varying degrees, resulting in a longer retention time. The mobile phase in SEC is typically an aqueous buffer that is chosen to minimize interactions between the peptide and the stationary phase, ensuring that separation is based solely on size.
| Parameter | Typical Condition for this compound Analysis |
| Column | Silica-based with hydrophilic coating, appropriate pore size for small peptides |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV absorbance at 214 nm |
| Column Temperature | Ambient |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the highly sensitive and specific quantification of this compound, particularly at low concentrations in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.
The LC component, typically a reverse-phase system, separates the target peptide from other components in the sample. The eluent from the LC is then introduced into the mass spectrometer, where the peptide molecules are ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound is selected and then fragmented. Specific fragment ions are then monitored for quantification. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, allowing for the detection of the peptide at very low levels. However, it is important to be aware of potential in-source cyclization of related compounds, such as glutamine-containing peptides, which could potentially interfere with the analysis of pyroglutamyl peptides. nih.govnih.gov
| Parameter | Typical Condition for this compound Analysis |
| LC System | UHPLC with a C18 column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (M+H)+ -> Specific fragment ion(s) |
| Detection | Multiple Reaction Monitoring (MRM) |
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. springernature.comnih.gov CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov This technique is particularly useful for analyzing charge variants of this compound, which may arise from deamidation or other chemical modifications.
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is introduced into the capillary, and a high voltage is applied. Ions will migrate towards the electrode of opposite charge at different velocities depending on their electrophoretic mobility. The order of migration can provide information about the charge and size of the peptide and its impurities.
| Parameter | Typical Condition for this compound Analysis |
| Capillary | Fused-silica, 50 µm internal diameter, 30-50 cm length |
| Background Electrolyte (BGE) | Phosphate or borate buffer at a specific pH |
| Applied Voltage | 15-30 kV |
| Injection | Hydrodynamic or electrokinetic |
| Detection | UV absorbance at 200-214 nm |
| Capillary Temperature | 25 °C |
Method Validation Criteria for Peptide Quantification
The validation of analytical methods is a critical step to ensure that the chosen method is suitable for its intended purpose. nih.gov The validation process for methods used to quantify this compound follows guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). europa.eu
Specificity and Selectivity Determination
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eueuropa.euyoutube.com Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. youtube.comich.org
To demonstrate specificity and selectivity for the analysis of this compound, a series of experiments are conducted:
Analysis of a Placebo: A sample containing all the components of the formulation except for the active peptide is analyzed to ensure that no interfering peaks are observed at the retention time or migration time of this compound.
Forced Degradation Studies: The peptide is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate the intact peptide from these degradation products.
Peak Purity Analysis: In chromatographic methods, peak purity analysis using a photodiode array (PDA) detector can be performed to assess whether the chromatographic peak of the analyte is spectrally homogeneous.
The acceptance criteria for specificity and selectivity typically require that there is no significant interference at the retention or migration time of the analyte and that the method can resolve the analyte from all known impurities and degradation products.
| Validation Parameter | Objective and Typical Acceptance Criteria |
| Specificity | To ensure the signal is solely from the analyte of interest. No interference from placebo or known impurities at the analyte's retention/migration time. |
| Selectivity | To demonstrate the ability to distinguish the analyte from other substances. Baseline resolution between the analyte and closely eluting impurities. |
Linearity and Calibration Range Assessment
For a quantitative analytical method, establishing linearity is a critical step to ensure that the instrumental response is directly proportional to the concentration of the analyte over a specific range. This is typically achieved by preparing a series of calibration standards of known concentrations and plotting the instrument response against the concentration. The linearity is then evaluated by the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0. The calibration range defines the upper and lower concentrations within which the assay is accurate, precise, and linear.
Hypothetical Data Table for Linearity Assessment:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 25.0 | 310,000 |
| 50.0 | 625,000 |
| 100.0 | 1,255,000 |
| Correlation Coefficient (r²) | 0.9998 |
Note: This table is illustrative and not based on actual experimental data for this compound.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These parameters are crucial for analyzing samples with low levels of the compound. They are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Hypothetical Data Table for LOD and LOQ:
| Parameter | Value (µg/mL) | Method of Determination |
| Limit of Detection (LOD) | 0.1 | Signal-to-Noise Ratio (3:1) |
| Limit of Quantification (LOQ) | 0.3 | Signal-to-Noise Ratio (10:1) |
Note: This table is illustrative and not based on actual experimental data for this compound.
Accuracy and Precision Evaluation
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Accuracy is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). It is usually expressed as the relative standard deviation (RSD).
Hypothetical Data Table for Accuracy and Precision:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| 5.0 | 4.95 | 99.0 | 1.8 |
| 25.0 | 25.3 | 101.2 | 1.5 |
| 75.0 | 74.5 | 99.3 | 1.2 |
Note: This table is illustrative and not based on actual experimental data for this compound.
Robustness and Method Transferability
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate. Method transferability is the ability of a method to be successfully transferred from one laboratory to another, which is a critical aspect for methods intended for use in different locations or by different organizations. Assessing transferability involves a collaborative study where the method is performed in multiple laboratories and the results are compared.
Due to the proprietary nature of drug development and the specific applications of many chemical compounds, detailed analytical validation data for substances like this compound may exist in internal company reports but are often not published in peer-reviewed literature. Further research and publication in this area would be beneficial for the scientific community.
Advanced Academic Applications and Future Research Trajectories
Role as a Model Compound in Peptide Chemistry and Biochemistry
Due to its unique structural characteristics, 5-Oxo-L-prolyl-L-prolylglycinamide serves as an excellent model compound for investigating several fundamental principles in peptide science.
N-Terminal Stability: The N-terminal pyroglutamyl (pGlu) group is formed by the intramolecular cyclization of a glutamine or glutamic acid residue. thieme-connect.desciopen.com This lactam ring structure is critically important because it protects the peptide from degradation by most general aminopeptidases, which require a free N-terminal amino group to function. thieme-connect.de This makes the tripeptide a valuable tool for studying peptide metabolism and for designing peptides with enhanced stability in biological systems. The enzymatic removal of the pGlu residue is performed by specialized enzymes known as pyroglutamyl peptidases (PAPs). nih.gov
Conformational Constraints: Proline is unique among the proteinogenic amino acids because its side chain forms a cyclic pyrrolidine (B122466) ring that includes the backbone nitrogen atom. nih.gov This feature severely restricts the rotational freedom around the N-Cα bond, imparting a rigid conformational constraint on the peptide backbone. The presence of a Pro-Pro sequence in this compound amplifies this effect, creating a well-defined, kinked structure that can be used to model specific secondary structures in larger proteins and to study how proline-rich regions influence protein folding and interaction.
Enzymatic Processing: The peptide is a model substrate for at least two important classes of enzymes. The pGlu residue makes it a target for pyroglutamyl peptidases, while the proline residue makes it a substrate for post-proline proteases, such as prolyl oligopeptidase (POP). nih.govnih.gov Therefore, it can be used in comparative studies to dissect the activity and specificity of enzymes that act on modified N-termini and specific internal peptide bonds.
Investigation in Peptidomimetics and Scaffold Design
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability, bioavailability, and receptor affinity. nih.gov this compound is a prime candidate for such investigations.
The goal of creating peptidomimetics from this tripeptide is to replicate the spatial arrangement of its key functional groups while replacing the labile amide bonds with more robust chemical linkages. wikipedia.org The inherent rigidity of the pGlu and Pro residues provides a well-defined conformational starting point for rational design.
Future research in this area involves several strategies:
Backbone Modification: Replacing one or more amide bonds with isosteres (e.g., esters, thioamides, or reduced amides) to increase resistance to proteolytic degradation.
Scaffold Hopping: Using non-peptide scaffolds to orient key pharmacophoric elements (the carbonyl groups, the pyrrolidine rings) in a geometry that mimics the bioactive conformation of the parent peptide.
Incorporation of Non-natural Amino Acids: Replacing the L-proline residues with D-proline or other constrained cyclic amino acids could further probe the conformational requirements for biological activity and enhance stability.
These approaches aim to transform the transiently stable peptide into a more drug-like molecule, overcoming common challenges like enzymatic breakdown and poor membrane permeability while retaining the ability to interact with specific biological targets. nih.gov
Exploration in Novel Analytical Probe Development
The development of chemical probes to monitor enzyme activity is a cornerstone of chemical biology. The structure of this compound makes it an ideal starting point for designing specific probes for proline-processing enzymes.
One major avenue is the creation of Activity-Based Probes (ABPs) . These probes are designed to bind covalently to the active site of a target enzyme, providing a direct readout of its activity. For example, dipeptidyl phosphonates have been successfully developed as highly selective ABPs for post-proline proteases like prolyl oligopeptidase. nih.gov A similar strategy could be applied by using the Pro-Gly motif of the title compound as a recognition element, linked to a reactive "warhead" like a fluorophosphonate, which would specifically target and label active enzymes in complex biological samples.
A more futuristic approach involves Molecular Sensitised Probes . Recent research has demonstrated the ability to functionalize the tip of a scanning tunneling microscope (STM) with a specific molecule to achieve chemical recognition of a single amino acid within a peptide sequence on a surface. nih.gov While still in early stages, this technology suggests a future where probes derived from or related to this compound could be used in advanced analytical platforms to identify and map peptide sequences with unparalleled resolution.
Contribution to Fundamental Understanding of Peptide Ligand Binding and Enzyme Substrate Specificity
Studying how enzymes recognize and process this compound provides deep insights into the molecular basis of substrate specificity. The enzymes responsible for its degradation, particularly pyroglutamyl peptidases (PAPs), exhibit highly specific requirements for their substrates.
Research has shown that PAPs effectively hydrolyze the N-terminal pGlu residue but are sensitive to the structure of the N-terminal ring. For instance, studies on pyroglutamylaminopeptidase revealed that the enzyme tolerates a five-membered ureido ring at the N-terminus but does not appreciably hydrolyze peptides with a six-membered ureido ring, highlighting the strict spatial constraints of the active site. nih.gov
Further investigations into related enzymes, such as 5-oxo-L-prolinase, which also acts on a 5-oxo-proline substrate, have elucidated the specific molecular features required for binding and catalysis. These studies utilized various analogs of the 5-oxoproline ring to map the active site. The findings indicate that a 5-carbonyl group, an unsubstituted N-1 position, and a C-2 in the L-configuration are crucial for significant binding. The table below summarizes how different modifications to the 5-oxoproline ring affect the enzymatic reaction, leading to coupled, partially coupled, or uncoupled cleavage of ATP, which drives the reaction.
| Analog of 5-Oxo-L-proline | Modification | Effect on 5-Oxo-L-prolinase Activity | Citation |
|---|---|---|---|
| L-2-Oxooxazolidine-4-carboxylate | 4-methylene group replaced by Oxygen (O) | Partially coupled reaction (ADP formation > amino acid formation) | nih.gov |
| L-2-Oxothiazolidine-4-carboxylate | 4-methylene group replaced by Sulfur (S) | Coupled reaction (stoichiometric formation of products) | nih.gov |
| 2-Imidazolidone-4-carboxylate | 4-methylene group replaced by an Amino group (NH) | Uncoupled reaction (ATP cleavage occurs, but not imino acid cleavage) | nih.gov |
| L-2-Iminothiazolidine-4-carboxylate | 5-carbonyl group replaced by an Imino group (=NH) | Uncoupled reaction | nih.gov |
| L-Dihydroorotate | Six-membered ring instead of five-membered | Uncoupled reaction | acs.org |
These studies demonstrate how systematic modification of a model substrate like this compound and its constituent parts can precisely define the chemical and steric requirements for enzyme-ligand interactions and catalysis.
Q & A
Q. How can researchers ensure ethical and rigorous reporting of negative or inconclusive results?
- Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo). Clearly describe experimental limitations (e.g., sample size, assay sensitivity) in the discussion section. Negative results should still include full methodological details to aid meta-research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
